

Application Notes and Protocols: Reductive Alkylation of Methyl Anthranilate using Formaldehyde

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Compound of Interest

Compound Name: Methyl N-methylantranilate

Cat. No.: B146674

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Introduction

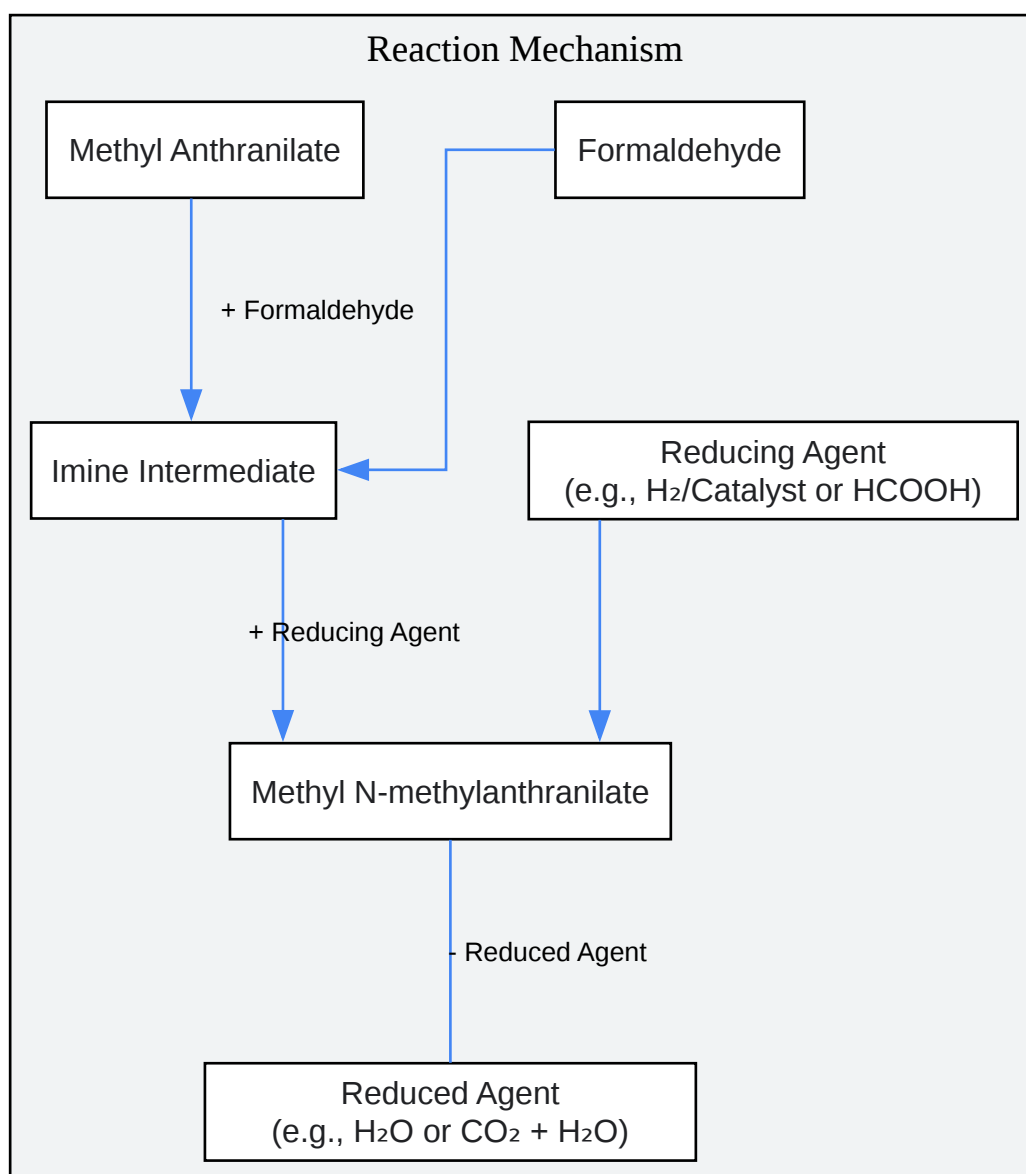
Reductive alkylation is a highly effective method for the synthesis of substituted amines. This document provides detailed application notes and protocols for the reductive alkylation of methyl anthranilate with formaldehyde to produce **methyl N-methylantranilate**. This reaction, a cornerstone in the synthesis of fragrances, flavorings, and pharmaceutical intermediates, is explored through various established methodologies.^{[1][2]} The primary transformation involves the methylation of the primary amine group of methyl anthranilate.

Two principal pathways for this transformation are highlighted: catalytic hydrogenation and the Eschweiler-Clarke reaction.^{[3][4][5]} In catalytic hydrogenation, a mixture of methyl anthranilate and formaldehyde is treated with hydrogen gas in the presence of a metal catalyst.^{[1][3][6]} The Eschweiler-Clarke reaction, a classic method for amine methylation, utilizes an excess of formic acid and formaldehyde, where formic acid serves as the reducing agent.^{[4][5][7][8][9][10]}

A notable challenge in this synthesis is the potential formation of the dimer, dimethyl N,N'-methylenediantranilate, which arises from the condensation of one mole of formaldehyde with two moles of methyl anthranilate.^[1] The use of an acid catalyst has been shown to mitigate the formation of this byproduct and enhance the yield of the desired N-methylated product.^[1]

Reaction Mechanism & Experimental Workflow

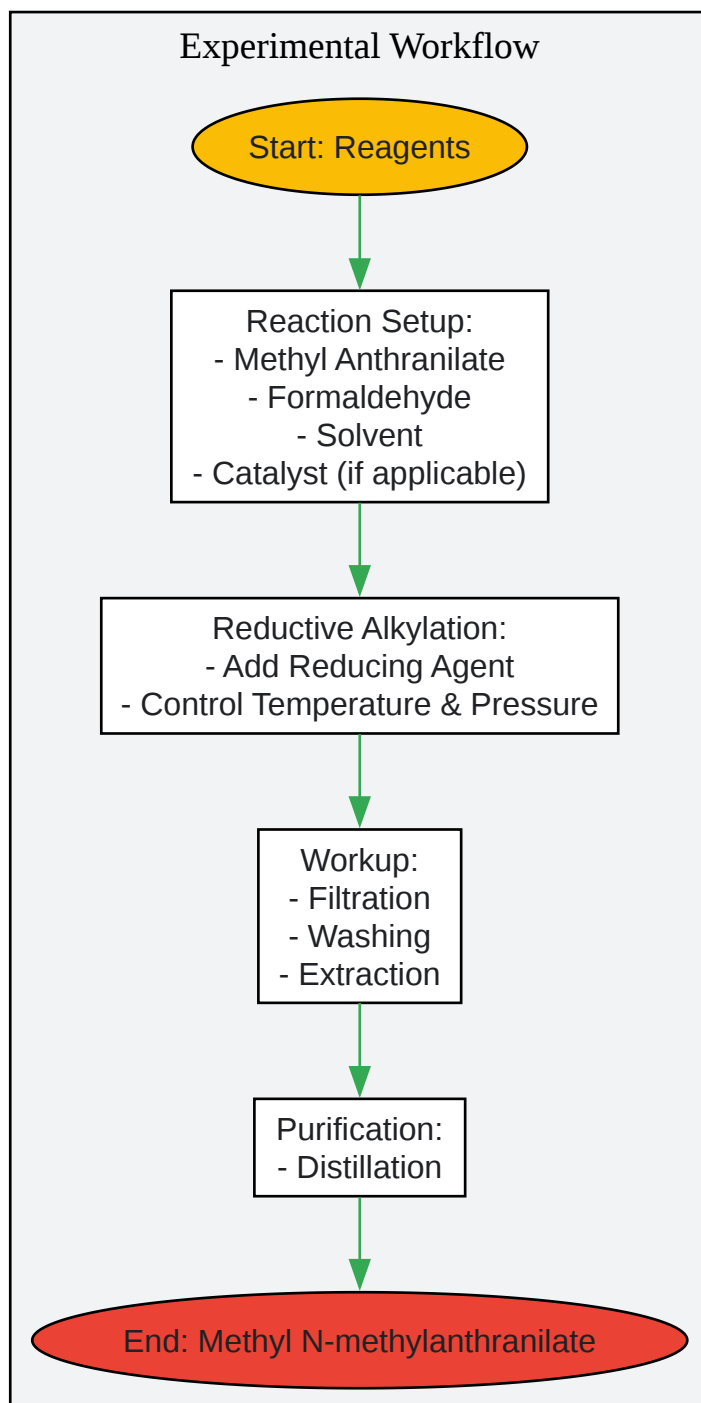
The reductive alkylation of methyl anthranilate with formaldehyde proceeds through a two-step mechanism. Initially, the primary amine of methyl anthranilate undergoes a condensation reaction with formaldehyde to form an imine intermediate. This intermediate is subsequently reduced to yield the secondary amine, **methyl N-methylantranilate**. The choice of reducing agent dictates the specific reaction conditions.



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Caption: Reaction mechanism for the reductive alkylation of methyl anthranilate.

The general experimental workflow involves the reaction setup, the reductive alkylation step under specific conditions, and subsequent workup and purification of the product.



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Caption: General experimental workflow for the synthesis of **methyl N-methylantranilate**.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol is adapted from a patented process for the preparation of **methyl N-methylantranilate**.^[1]

Materials:

- Methyl anthranilate
- 37% Formaldehyde solution
- 5% Palladium on carbon catalyst
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution
- Filter-aid (e.g., Celite)
- Hydrogen gas

Procedure:

- In a suitable pressure reactor, dissolve methyl anthranilate (0.12 mol) in ethyl acetate (100 mL).
- Add the 5% palladium on carbon catalyst.
- To this mixture, add a 37% formaldehyde solution (0.10 mol).
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor to an initial hydrogen pressure of 50 psig and maintain the temperature at 25 °C.

- Stir the mixture continuously until the hydrogen uptake ceases (approximately 6 hours).
- Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of filter-aid to remove the catalyst.
- Wash the filtrate with a saturated NaHCO_3 solution (2 x 100 mL) to neutralize any remaining acid.
- Separate the organic layer and wash it with a saturated NaCl solution (100 mL).
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Evaporate the solvent under reduced pressure.
- Purify the residue by distillation to obtain **methyl N-methylantranilate** as a colorless liquid.

Protocol 2: Eschweiler-Clarke Reaction

This is a general procedure for the Eschweiler-Clarke reaction, which can be adapted for methyl anthranilate.^{[4][7]}

Materials:

- Methyl anthranilate
- Formic acid (98-100%)
- 37% Formaldehyde solution
- 1M Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (for basification)
- Dichloromethane (DCM) or other suitable organic solvent for extraction
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add methyl anthranilate (1.0 eq).
- Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
- Heat the reaction mixture to 80-100 °C for several hours (typically 6-18 hours), or until the evolution of carbon dioxide ceases.
- Cool the mixture to room temperature.
- Add water and 1M HCl to the reaction mixture.
- Wash the aqueous phase with DCM to remove any non-basic impurities.
- Basify the aqueous phase to a pH of approximately 11 with a NaOH solution.
- Extract the product with DCM (3 x volume of the aqueous phase).
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Concentrate the solution under reduced pressure to yield the crude product.
- Further purification can be achieved by column chromatography or distillation.

Quantitative Data Summary

Parameter	Catalytic Hydrogenation[1]	Notes
Reactants		
Methyl Anthranilate	0.12 mol	
Formaldehyde (37% soln.)	0.10 mol	
Catalyst	5% Palladium on carbon	
Solvent	Ethyl Acetate (100 mL)	
Hydrogen Pressure	50 psig (initial)	
Reaction Conditions		
Temperature	25 °C	Or until hydrogen uptake ceases.
Time	6 h	
Results		
Yield	85% of theoretical	
Purity (GLC)	98.5%	
Boiling Point	130°-133° C @ 12.0 mmHg	

Parameter	Alternative Catalytic Hydrogenation[3]	Notes
Reactants	Molar ratio of methyl anthranilate to formaldehyde can be equimolar or with a slight excess of either.	
Methyl Anthranilate	Equimolar with formaldehyde	
Formaldehyde	Equimolar with methyl anthranilate	
Catalyst	Hydrogenation catalyst	e.g., Raney nickel.
Solvent	Water-miscible solvent	e.g., lower alkanol.
Hydrogen Pressure	Superatmospheric	
Reaction Conditions		
Temperature	Moderate	
Results		
Yield	Good	
Purity	High	

Safety Precautions

- Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood.
- Catalytic Hydrogenation: involves flammable hydrogen gas under pressure and should be conducted with appropriate safety measures and equipment.
- Formic Acid: is corrosive and should be handled with care, wearing appropriate personal protective equipment.
- Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves.

This document provides a comprehensive overview and practical guidance for the reductive alkylation of methyl anthranilate. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

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